molecular formula C12H18N2O2 B6335920 4-Benzamidopiperidine hydrate;  98% CAS No. 1986427-04-6

4-Benzamidopiperidine hydrate; 98%

Cat. No. B6335920
CAS RN: 1986427-04-6
M. Wt: 222.28 g/mol
InChI Key: RCEZHZCJCYGMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzamidopiperidine hydrate, also known as N-(4-Piperidyl)benzamide hydrate, is a compound with the molecular formula C12H16N2O.H2O . It has a molecular weight of 222.29 . The compound is typically a solid at 20°C .


Molecular Structure Analysis

The InChI code for 4-Benzamidopiperidine hydrate is 1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Benzamidopiperidine hydrate is a solid at 20°C . The compound has a melting point range of 142.0 to 146.0°C .

Scientific Research Applications

4-Benzamidopiperidine hydrate has a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the production of polymers and other products. 4-Benzamidopiperidine hydrate; 98% has also been used in the synthesis of a number of biologically active compounds, including antibiotics, antiviral agents, and antitumor agents. Additionally, 4-Benzamidopiperidine hydrate; 98% has been used as a reagent in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anticoagulants, and anti-inflammatory agents.

Mechanism of Action

Target of Action

The primary target of N-(Piperidin-4-yl)benzamide hydrate, also known as 4-Benzamidopiperidine Hydrate, is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, or low oxygen conditions . It is composed of two subunits: HIF-1α, which is unique to HIF-1 and determines its activity, and HIF-1β, which is constitutively expressed in cells .

Mode of Action

N-(Piperidin-4-yl)benzamide hydrate interacts with its target, HIF-1, by inducing the expression of the HIF-1α protein . This interaction results in changes in the transcription and expression of target genes that allow cells to adapt to hypoxic conditions . Specifically, it has been found to induce the expression of the downstream target gene p21 .

Biochemical Pathways

The activation of HIF-1 by N-(Piperidin-4-yl)benzamide hydrate affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes that accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

It is known that the compound shows significant inhibitory bioactivity in hepg2 cells, with ic50 values of 012 and 013 μM for two of its derivatives .

Result of Action

The action of N-(Piperidin-4-yl)benzamide hydrate results in both molecular and cellular effects. At the molecular level, it induces the expression of HIF-1α protein and the downstream target gene p21 . At the cellular level, it upregulates the expression of cleaved caspase-3, promoting apoptosis in tumor cells .

Action Environment

The action of N-(Piperidin-4-yl)benzamide hydrate is influenced by environmental factors, particularly the presence of hypoxia. Hypoxia can increase the expression of HIF, which is beneficial for the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Advantages and Limitations for Lab Experiments

4-Benzamidopiperidine hydrate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is highly soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, it is important to note that 4-Benzamidopiperidine hydrate; 98% is a highly reactive compound, and it should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 4-Benzamidopiperidine hydrate. These include further research into its use as a catalyst in the production of polymers and other products, as well as further research into its use as a ligand in coordination chemistry. Additionally, further research into the synthesis of biologically active compounds using 4-Benzamidopiperidine hydrate; 98% could lead to the development of new pharmaceuticals and other treatments. Finally, further research into the safety and efficacy of 4-Benzamidopiperidine hydrate; 98% could lead to the development of new and improved methods for its use in lab experiments.

Synthesis Methods

4-Benzamidopiperidine hydrate can be synthesized in a two-step process. The first step involves the reaction of piperidine with benzamide to form 4-benzamidopiperidine. The second step involves the addition of water to the 4-benzamidopiperidine to form 4-benzamidopiperidine hydrate. This reaction can be carried out in a reaction vessel at a temperature of 60-80°C.

Safety and Hazards

4-Benzamidopiperidine hydrate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

N-piperidin-4-ylbenzamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZHZCJCYGMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.